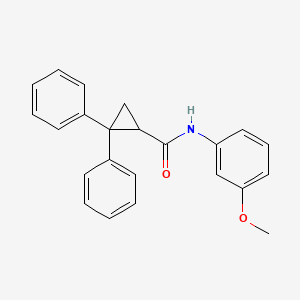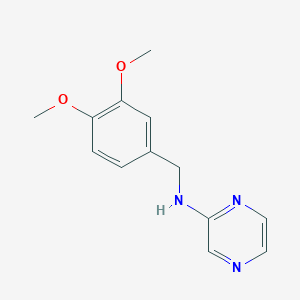
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, also known as Gabapentin enacarbil, is a prodrug of Gabapentin, a medication used to treat seizures, neuropathic pain, and restless leg syndrome. Gabapentin enacarbil is a white to off-white powder that is soluble in water and ethanol.
Mechanism of Action
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is a prodrug of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, which is an anticonvulsant medication. 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is converted to 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione in the body, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, leading to a reduction in pain and seizure activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and substance P, leading to a reduction in pain and seizure activity. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter, leading to a reduction in anxiety and depression.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has several advantages for lab experiments. It is water-soluble, making it easy to dissolve in solutions for in vitro experiments. It is also stable under normal laboratory conditions, which makes it easy to store and handle. However, it has a low bioavailability, which may limit its effectiveness in in vivo experiments.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil. One area of research is to investigate its potential use in treating other types of neuropathic pain, such as diabetic neuropathy. Another area of research is to investigate its potential use in treating anxiety and depression. Additionally, research could be conducted to investigate the potential use of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil in treating other types of addiction, such as opioid addiction.
Conclusion
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is a prodrug of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione that has potential therapeutic applications in treating neuropathic pain, restless leg syndrome, and epilepsy. Its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, leading to a reduction in pain and seizure activity. While it has several advantages for lab experiments, such as being water-soluble and stable, it also has limitations, such as a low bioavailability. Future research could investigate its potential use in treating other types of neuropathic pain, anxiety, depression, and addiction.
Synthesis Methods
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is synthesized by reacting 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione with 1,4-butanediol monoacrylate. The reaction takes place in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil.
Scientific Research Applications
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has been extensively studied for its potential therapeutic applications. Research has shown that it may be effective in treating neuropathic pain, restless leg syndrome, and epilepsy. It has also been investigated for its potential use in treating alcohol dependence and cocaine addiction.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-2-3-4-5-6-10-19-15-12-16(21)20(17(15)22)14-9-7-8-13(18)11-14/h7-9,11,15,19H,2-6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPCVVXZDOORMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(1H-tetrazol-1-ylacetyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5171354.png)



![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)



![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)

